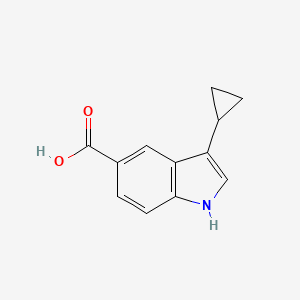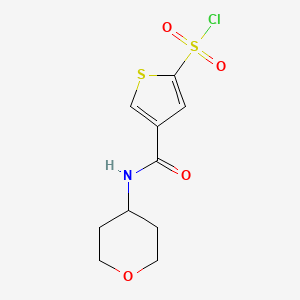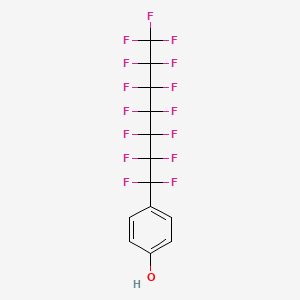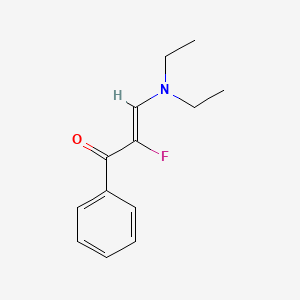
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One is an organic compound characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, and a phenyl group attached to a propenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One typically involves the reaction of diethylamine with a suitable precursor, such as a fluoro-substituted benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. For example, the reaction may be conducted in a solvent like tetrahydrofuran (THF) at a specific temperature, with the addition of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted ketones, while reduction could produce fluoro-substituted alcohols.
Applications De Recherche Scientifique
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to certain receptors or enzymes, while the fluoro substituent can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-(Diethylamino)-2-Chloro-1-Phenyl-2-Propen-1-One: Similar structure but with a chloro substituent instead of fluoro.
(2Z)-3-(Diethylamino)-2-Bromo-1-Phenyl-2-Propen-1-One: Similar structure but with a bromo substituent.
(2Z)-3-(Diethylamino)-2-Iodo-1-Phenyl-2-Propen-1-One: Similar structure but with an iodo substituent.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One imparts unique properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
(Z)-3-(diethylamino)-2-fluoro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H16FNO/c1-3-15(4-2)10-12(14)13(16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10- |
Clé InChI |
GXHRMVMCKVTZKM-BENRWUELSA-N |
SMILES isomérique |
CCN(CC)/C=C(/C(=O)C1=CC=CC=C1)\F |
SMILES canonique |
CCN(CC)C=C(C(=O)C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


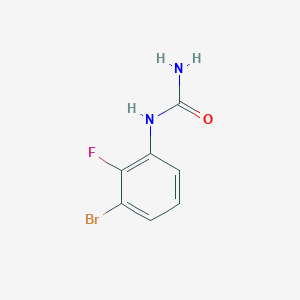

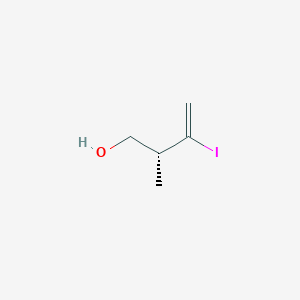

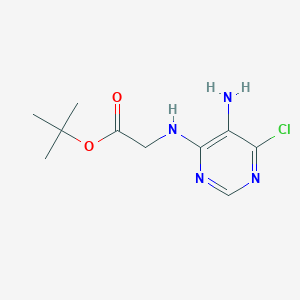

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

